

# Spectroscopic Data for 5-Bromo-2-methylbenzenesulfonamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | 5-Bromo-2-methylbenzenesulfonamide |
| Cat. No.:      | B1271157                           |

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Bromo-2-methylbenzenesulfonamide**, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Bromo-2-methylbenzenesulfonamide**. These predictions are derived from analogous structures and standard spectroscopic correlation tables.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment      |
|------------------------------------|--------------|-------------|-----------------|
| ~7.8                               | d            | 1H          | H-6             |
| ~7.5                               | dd           | 1H          | H-4             |
| ~7.2                               | d            | 1H          | H-3             |
| ~4.8 (broad s)                     | s            | 2H          | NH <sub>2</sub> |
| ~2.6                               | s            | 3H          | CH <sub>3</sub> |

Predicted in CDCl<sub>3</sub>

### Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Assignment               |
|---------------------------------|--------------------------|
| ~142                            | C-1 (C-S)                |
| ~138                            | C-2 (C-CH <sub>3</sub> ) |
| ~135                            | C-4                      |
| ~133                            | C-6                      |
| ~128                            | C-3                      |
| ~121                            | C-5 (C-Br)               |
| ~20                             | CH <sub>3</sub>          |

Predicted in CDCl<sub>3</sub>

### Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment               |
|--------------------------------|---------------|--------------------------|
| 3400-3300                      | Medium        | N-H stretch (asymmetric) |
| 3300-3200                      | Medium        | N-H stretch (symmetric)  |
| 3100-3000                      | Medium        | Aromatic C-H stretch     |
| 2950-2850                      | Medium        | Aliphatic C-H stretch    |
| 1600-1450                      | Medium-Strong | Aromatic C=C stretch     |
| 1350-1300                      | Strong        | S=O stretch (asymmetric) |
| 1170-1150                      | Strong        | S=O stretch (symmetric)  |
| ~900                           | Strong        | S-N stretch              |
| 850-750                        | Strong        | C-H out-of-plane bend    |
| 700-600                        | Medium        | C-Br stretch             |

**Table 4: Predicted Mass Spectrometry Data**

| m/z     | Interpretation                                                                                              |
|---------|-------------------------------------------------------------------------------------------------------------|
| 251/249 | Molecular ion [M] <sup>+</sup> and [M+2] <sup>+</sup> due to <sup>79</sup> Br and <sup>81</sup> Br isotopes |
| 187/185 | [M - SO <sub>2</sub> ] <sup>+</sup>                                                                         |
| 171/169 | [M - SO <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>                                                         |
| 155     | [M - Br - H] <sup>+</sup>                                                                                   |
| 90      | [C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>                                                               |
| 77      | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>                                                               |

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

## Sample Preparation:

- Weigh approximately 10-20 mg of **5-Bromo-2-methylbenzenesulfonamide**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be applied.

## $^1\text{H}$ NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Acquisition Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Acquisition time: 3-4 seconds
  - Spectral width: -2 to 10 ppm
- Processing: Fourier transform the acquired FID, phase the spectrum, and calibrate the chemical shifts using the residual solvent peak as a reference.

## $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: 100 MHz (or higher) NMR Spectrometer.
- Pulse Program: Standard proton-decoupled pulse program.
- Acquisition Parameters:
  - Number of scans: 1024 or more, depending on sample concentration.

- Relaxation delay: 2-5 seconds.
- Acquisition time: 1-2 seconds.
- Spectral width: 0 to 220 ppm.
- Processing: Apply a Fourier transform to the FID and phase the spectrum. Calibrate the chemical shifts using the solvent signal.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

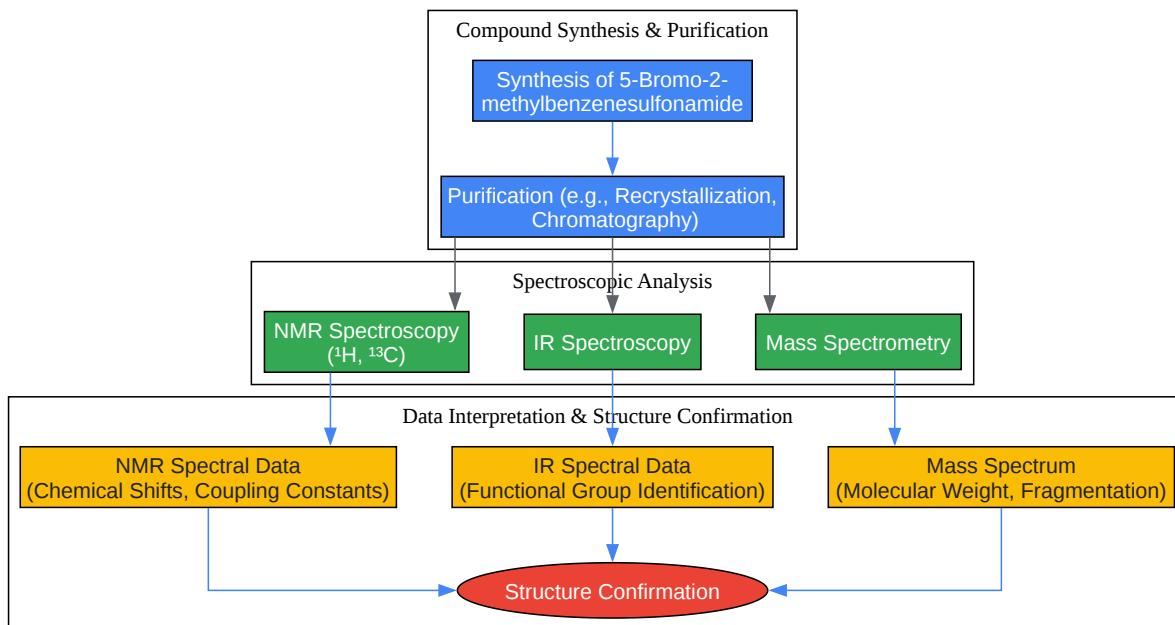
- Ensure the ATR crystal is clean.
- Place a small amount of the solid **5-Bromo-2-methylbenzenesulfonamide** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: FT-IR Spectrometer.
- Mode: ATR.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

## Mass Spectrometry (MS)

Sample Preparation:


- Prepare a dilute solution of **5-Bromo-2-methylbenzenesulfonamide** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

- Instrument: Mass Spectrometer with an EI source.
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.
- Inlet System: Direct insertion probe or gas chromatography inlet.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-2-methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271157#spectroscopic-data-for-5-bromo-2-methylbenzenesulfonamide-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)